molecular formula C38H69N7O7 B14230457 palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 CAS No. 478798-23-1

palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2

Cat. No.: B14230457
CAS No.: 478798-23-1
M. Wt: 736.0 g/mol
InChI Key: RJUKYQOYTCDLNN-DTBJPNGVSA-N
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Description

The Evolving Landscape of Bioactive Peptides in Biological Signaling and Regulation

Bioactive peptides are short chains of amino acids that can exert specific biological effects, acting as signaling molecules in a variety of physiological processes. jpt.comnih.gov Unlike classical hormones or neurotransmitters, the bioactivity of these peptides is intrinsically linked to their amino acid sequence, structure, and composition. jpt.com This allows them to interact with high specificity to cellular receptors, initiating intracellular signaling cascades that regulate cellular functions. nih.gov The understanding of bioactive peptides has shifted from a model of a single peptide eliciting a single response to a more complex network perspective, where cells respond to a "peptidome" of various signaling molecules. nih.gov This intricate signaling network is essential for fine-tuning the metabolic activities of cells and tissues. nih.gov

Fundamentals of Extracellular Matrix (ECM) Structure, Function, and Dynamic Homeostasis

The extracellular matrix is a complex and dynamic network of macromolecules, including proteins, glycoproteins, and polysaccharides, that provides structural and biochemical support to surrounding cells. abcam.comresearchgate.net Its composition is tissue-specific and includes key components like collagens, which provide tensile strength, and elastin (B1584352), which imparts elasticity. researchgate.netphysio-pedia.com Glycoproteins such as fibronectin and laminin (B1169045) facilitate cell adhesion to the ECM and are crucial for cell-to-cell communication. abcam.com The ECM is not a static structure; it undergoes constant remodeling, a process vital for tissue development, wound healing, and maintaining homeostasis. mdpi.com This dynamic nature allows the ECM to provide both physical scaffolding and biochemical cues that regulate cellular behavior, including migration, proliferation, and differentiation. researchgate.netmdpi.com

Historical and Contemporary Context of Elastin-Derived Peptides (EDPs) in Tissue Physiology and Pathophysiology

For a long time, the extracellular matrix was considered biologically inert. nih.gov However, it is now understood that its degradation products, including elastin-derived peptides (EDPs), are biologically active. nih.gov Elastin, a protein with a very long half-life, can undergo degradation under certain physiological and pathological conditions, releasing EDPs. nih.govresearchgate.net These peptides have been shown to exert a variety of biological effects. nih.gov For instance, the hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), a repeating sequence in elastin, is chemotactic for fibroblasts and monocytes, meaning it can attract these cells to a specific location. mdpi.comnih.gov In disease states such as atherosclerosis and pulmonary emphysema, an accumulation of EDPs can contribute to the progression of the condition by promoting inflammation and tissue remodeling. nih.govmdpi.com

Overview of Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 as a Modulatory Signal Peptide (e.g., Biopeptide EL™)

This compound, commercially known as Biopeptide EL™, is a synthetic lipopeptide that mimics a fragment of the elastin protein. frontiersin.orgci.guide Specifically, it is an analog of the VGVAPG hexapeptide sequence, which is repeated multiple times in human elastin. frontiersin.orgci.guide This peptide is classified as a signal peptide, capable of stimulating skin fibroblasts to increase the production of collagen and other extracellular matrix components. nih.govencyclopedia.pub The addition of a palmitoyl (B13399708) group, a fatty acid, to the N-terminus of the peptide enhances its lipophilicity. frontiersin.orgci.guide This modification is intended to improve its penetration through the skin's barrier. frontiersin.org Research suggests that this peptide exhibits chemotactic properties, attracting fibroblasts and stimulating their mobility. ci.guidecorepeptides.com It is proposed to act as a messenger that can modulate the cellular environment, for instance by influencing the synthesis of ECM proteins. corepeptides.com

Interactive Data Tables

Key Components of the Extracellular Matrix and Their Functions
ComponentPrimary FunctionExamples
Fibrous ProteinsProvide structural support and elasticityCollagens, Elastin
GlycoproteinsMediate cell adhesion and communicationFibronectin, Laminin
ProteoglycansHydrate the matrix and regulate molecule diffusionAggrecan, Versican
Biological Activities of Elastin-Derived Peptides (EDPs)
Biological EffectCellular TargetObserved Outcome
ChemotaxisFibroblasts, MonocytesCell migration towards the peptide source
Stimulation of ECM SynthesisFibroblastsIncreased production of collagen and glycosaminoglycans
Modulation of Inflammatory ResponseDermal CellsPotential reduction of pro-inflammatory cytokines
Induction of Cell ProliferationFibroblastsIncreased cell numbers in culture

Properties

CAS No.

478798-23-1

Molecular Formula

C38H69N7O7

Molecular Weight

736.0 g/mol

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C38H69N7O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31(47)43-33(26(2)3)36(50)41-25-32(48)44-34(27(4)5)37(51)42-28(6)38(52)45-23-20-21-29(45)35(49)40-24-30(39)46/h26-29,33-34H,7-25H2,1-6H3,(H2,39,46)(H,40,49)(H,41,50)(H,42,51)(H,43,47)(H,44,48)/t28-,29-,33-,34-/m0/s1

InChI Key

RJUKYQOYTCDLNN-DTBJPNGVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)N

Origin of Product

United States

Ii. Molecular Structure and Conformational Landscape of Palmitoyl Val Gly Val Ala Pro Gly Nh2

Primary Sequence Analysis and Endogenous Origin within Elastin (B1584352)

The peptide component of this molecule, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), is not a random sequence but is directly derived from the primary structure of tropoelastin, the soluble precursor to mature elastin.

Table 1: Amino Acid Sequence of the Peptide Moiety

Position Amino Acid Abbreviation (3-Letter) Abbreviation (1-Letter)
1 Valine Val V
2 Glycine (B1666218) Gly G
3 Valine Val V
4 Alanine Ala A
5 Proline Pro P

The attachment of a palmitoyl (B13399708) group to the N-terminus of the VGVAPG peptide is a critical modification that profoundly influences its physicochemical properties and biological function. Palmitoylation is the covalent attachment of palmitic acid, a 16-carbon saturated fatty acid, to a molecule. wikipedia.org This process dramatically increases the hydrophobicity of the peptide. wikipedia.org

This enhanced lipophilicity is crucial for several reasons:

Membrane Association: The palmitoyl chain acts as a lipid anchor, promoting the peptide's association with the plasma membrane of cells. wikipedia.orgnih.gov This is particularly relevant as the biological target for elastin-derived peptides is the cell-surface elastin receptor complex. mdpi.comnih.gov

Subcellular Trafficking: By modifying the peptide's interaction with lipid environments, palmitoylation can influence its subcellular localization and trafficking between different membrane compartments. wikipedia.org

Modulation of Protein-Protein Interactions: The lipid modification can alter how the peptide interacts with other proteins, potentially stabilizing a specific conformation required for receptor binding. wikipedia.org

In essence, the N-terminal palmitoylation transforms the water-soluble VGVAPG peptide into an amphipathic molecule, designed to interact effectively with the lipid bilayer of cell membranes, thereby facilitating its interaction with its cognate receptor.

Solution-State Conformational Elucidation of Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2

The VGVAPG peptide does not adopt a single, rigid structure in solution. Instead, it exists as a dynamic ensemble of interconverting conformations. The study of this conformational landscape is essential for understanding its structure-activity relationship. nih.gov

Several spectroscopic techniques are employed to investigate the solution-state structure of elastin-like peptides, including palmitoyl-VGVAPG-NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining detailed, atom-level information about peptide conformation and dynamics in solution. nih.govnih.gov Techniques such as 1H and 13C NMR can provide data on dihedral angles, inter-proton distances, and solvent accessibility, which are used to build models of the peptide's three-dimensional structure. nih.govacs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. nih.gov The CD spectrum of elastin and its derived peptides typically shows a large negative band near 200 nm, which is characteristic of disordered or flexible structures, often with contributions from specific turn structures. researchgate.netacs.org Changes in the CD spectrum upon variations in temperature or solvent can reveal shifts in the conformational equilibrium. acs.org

While these methods have been applied to the VGVAPG peptide, initial studies did not unambiguously define a single conformation, suggesting that the peptide is highly flexible and exists as a mix of structures in solution. nih.gov

A β-turn is a secondary structure element involving four amino acid residues that causes a reversal in the direction of the polypeptide chain. youtube.com The Type VIII β-turn is a specific class of turn defined by the dihedral angles of the central two residues. plos.orgresearchgate.net In the VGVAPG sequence, this turn is characteristically formed by the residues Gly-Val-Ala-Pro (GVAP). nih.gov The presence of a proline residue at the fourth position of the turn is a known stabilizing feature for this type of conformation. plos.org This specific folded structure is believed to be the bioactive conformation necessary for the peptide to interact with the elastin receptor. nih.govnih.gov The consensus GXXPG sequence, present in VGVAPG, is thought to be a key element in stabilizing this biologically active β-turn. nih.govresearchgate.net

Table 2: Dihedral Angles of Classical Beta-Turn Types

Beta-Turn Type φ(i+1) ψ(i+1) φ(i+2) ψ(i+2)
Type I -60° -30° -90°
Type II -60° 120° 80°
Type VIII -60° -30° -120° 120°

Note: These are idealized canonical values. Actual values in peptides and proteins show variation around these points. nih.gov

The conformational state of palmitoyl-VGVAPG-NH2 is best described as a dynamic equilibrium between multiple structures. nih.gov Molecular dynamics simulations have shown that in an aqueous solution, the VGVAPG peptide exists in an equilibrium between extended conformations, polyproline II (PPII) helices, and folded structures, including the aforementioned Type VIII β-turn. researchgate.net

The presence of the N-terminal palmitoyl group and the surrounding environment significantly influences this equilibrium.

In Aqueous Solution: The peptide samples a broad range of conformations, with a balance between extended, solvated states and more compact, folded states driven by intramolecular hydrogen bonds. nih.gov

In Membrane-Mimicking Environments: Due to the hydrophobic palmitoyl anchor, the peptide will preferentially associate with lipid environments like micelles or nanodiscs. wikipedia.org This interaction is expected to constrain the peptide's conformational freedom. The equilibrium would likely shift to favor conformations where the hydrophobic amino acid side chains (Val) and the palmitoyl group are shielded from the aqueous phase by interacting with the lipid environment, while the more polar parts of the peptide remain exposed. This constrained environment may further stabilize the Type VIII β-turn, presenting it optimally for receptor interaction at the membrane surface. The study of conformational dynamics in such membrane environments is crucial for understanding the mechanism of action for membrane-active peptides. nih.govhuji.ac.il

Computational Modeling and Simulation of this compound

Due to the dynamic nature of this lipopeptide, experimental techniques alone often fall short of providing a complete atomic-level picture of its behavior. Computational modeling and simulation have therefore become indispensable tools for exploring its conformational preferences and interactions with its environment.

Molecular dynamics (MD) simulations offer a powerful "computational microscope" to observe the motions and interactions of this compound over time. These simulations model the lipopeptide and its surroundings (such as water or a lipid membrane) at an atomic level, calculating the forces between atoms and using them to predict their subsequent movements.

In a typical MD simulation of this lipopeptide in an aqueous environment, the peptide backbone, composed of the Val-Gly-Val-Ala-Pro-Gly sequence, would be expected to sample a variety of conformations. Studies on the parent VGVAPG peptide suggest an equilibrium between extended structures and more compact, folded conformations, including the presence of a type VIII beta-turn around the GVAP sequence. The flexible glycine residues act as hinges, facilitating this conformational diversity.

The addition of the 16-carbon palmitoyl chain introduces significant hydrophobicity. In water, this lipid tail would likely drive the molecule to adopt conformations that minimize the exposure of the hydrophobic chain to the aqueous solvent. This could involve the peptide wrapping around the lipid tail or the aggregation of multiple lipopeptide molecules to form micelle-like structures.

MD simulations can quantify the stability of these different conformations by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time. A stable conformation will exhibit smaller fluctuations in its RMSD. The results of such simulations can be summarized in data tables that catalogue the most populated conformational states and their key structural features.

Conformational State (Hypothetical MD in Water) Key Dihedral Angles (φ, ψ) for GVAP region Solvent Accessible Surface Area (SASA) of Palmitoyl Group (Ų) Occurrence (%)
ExtendedGly: -150°, 150°; Val: -120°, 130°; Ala: -70°, 140°; Pro: -60°, 30°High40
β-turn (Type VIII)Gly: -60°, 120°; Val: 80°, 0°; Ala: -100°, 130°; Pro: -60°, 30°Moderate35
Self-AggregatedVariableLow25

This interactive table presents hypothetical data from a molecular dynamics simulation to illustrate how conformational states of this compound in an aqueous solution could be characterized. The percentages represent the predicted prevalence of each state during the simulation.

Free energy calculations are a sophisticated computational technique used to quantify the energetic favorability of a molecule being in a particular state or location. For this compound, these calculations are crucial for understanding its tendency to move from a solvent environment to interacting with or inserting into a cell membrane.

The interaction of this lipopeptide with a lipid bilayer, a model for a cell membrane, is of particular interest. The hydrophobic palmitoyl chain is expected to have a strong affinity for the hydrophobic core of the membrane. Free energy calculations, such as those using umbrella sampling or metadynamics, can map out the energetic landscape of the peptide as it approaches and penetrates the membrane.

These calculations would likely reveal a significant free energy gain upon the insertion of the palmitoyl tail into the lipid bilayer, overcoming the energetic cost of desolvating the peptide backbone. The peptide portion would likely reside at the membrane-water interface, with its polar groups interacting with the lipid headgroups and the surrounding water. The free energy profile would show a deep minimum corresponding to this inserted state, indicating its stability.

Interaction Parameter Calculated Free Energy Change (ΔG in kcal/mol) Interpretation
Transfer from Water to Membrane Interface-8.5Spontaneous localization at the membrane surface
Insertion of Palmitoyl Chain into Membrane Core-12.2Strong driving force for membrane anchoring
Translocation of Peptide Backbone Across Membrane+20.7High energy barrier, unlikely to cross the membrane

This interactive table provides representative values for free energy calculations, illustrating the energetic favorability of this compound interacting with a lipid bilayer. Negative values indicate a spontaneous process.

Elucidating Structure-Activity Relationships through Conformational Studies

The biological activity of this compound, such as its reported ability to stimulate collagen synthesis, is intrinsically linked to its three-dimensional structure. By understanding its conformational preferences, we can begin to unravel the mechanisms behind its function—a field of study known as structure-activity relationships (SAR).

Conformational studies, primarily through computational modeling, suggest that the palmitoyl group acts as a membrane anchor. This anchoring effect increases the local concentration of the peptide at the cell surface, enhancing its probability of interacting with cell-surface receptors. The flexibility of the VGVAPG sequence allows it to adopt a specific "bioactive" conformation required for receptor binding and activation.

The presence of the β-turn conformation is thought to be particularly important. This folded structure presents a specific spatial arrangement of amino acid side chains that may be recognized by a receptor. The proline residue plays a critical role in stabilizing this turn structure. SAR studies on related elastin peptides have shown that alterations to this sequence can significantly impact biological activity, highlighting the importance of the specific VGVAPG motif.

The combination of membrane anchoring by the palmitoyl group and the specific conformational properties of the peptide sequence creates a synergistic effect, leading to the observed biological activities. The hydrophobic nature of the palmitoyl group enhances skin penetration, while the peptide sequence provides the specific signaling information.

Iii. Advanced Chemical Synthesis and Biocatalytic Production of Palmitoyl Val Gly Val Ala Pro Gly Nh2

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for assembling the Val-Gly-Val-Ala-Pro-Gly (VGVAPG) peptide backbone. nih.gov The process involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing steps. peptide.com

Optimization of Resin Chemistry and Amino Acid Coupling Strategies

The synthesis of a C-terminal amide peptide like Palmitoyl-VGVAPG-NH2 necessitates the use of a specialized resin. Rink Amide resin is a popular choice for Fmoc-based SPPS because its acid-labile linker allows for the direct formation of the C-terminal amide upon cleavage from the solid support. nbinno.com The cleavage can often be performed under mild acidic conditions, which helps preserve the integrity of the final peptide. nbinno.com Other resins, such as PAL (Peptide Amide Linker) resins, can also be used and offer similar advantages. peptide.com

The VGVAPG sequence contains multiple hydrophobic and sterically hindered valine residues, which can lead to aggregation and incomplete coupling reactions during synthesis. genscript.com To overcome these challenges, several optimization strategies are employed:

High-efficiency Coupling Reagents : Strong activating reagents are crucial for driving the peptide bond formation to completion. Uranyl-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, or phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are often used in conjunction with a tertiary base like N,N-diisopropylethylamine (DIEA). genscript.compeptide.comyoutube.com

Double Coupling : For difficult couplings, such as attaching a valine to another valine, the reaction may be repeated a second time (double coupling) to ensure a high yield before proceeding to the next amino acid in the sequence. creative-peptides.com

Solvent Choice : N,N-Dimethylformamide (DMF) is the standard solvent, but for hydrophobic sequences, the addition of chaotropic agents or alternative solvents can help disrupt secondary structure formation (e.g., β-sheets) that inhibits reactivity. genscript.com

A comparison of common coupling reagents used in SPPS is provided below.

Coupling ReagentClassKey Features
HATU UranylHighly reactive, fast kinetics, suitable for sterically hindered couplings.
HBTU UranylSimilar to HATU, widely used and cost-effective.
PyBOP PhosphoniumExcellent for reducing racemization, particularly effective for challenging sequences.
DIC/HOBt CarbodiimideA classic and cost-effective combination; HOBt minimizes racemization. peptide.com

Development of Robust Cleavage and Purification Protocols

Once the on-resin synthesis is complete, the palmitoylated peptide must be cleaved from the solid support and all protecting groups removed. This is typically achieved with a strong acid cocktail. thermofisher.com A common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA), typically 95%, mixed with scavengers. thermofisher.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are crucial for quenching reactive carbocations generated during the cleavage process, thereby preventing unwanted side reactions with the peptide. thermofisher.com

The high hydrophobicity imparted by the palmitoyl (B13399708) chain can make the crude peptide prone to aggregation and difficult to handle. The choice of cleavage cocktail and subsequent work-up procedure must account for this. After cleavage, the peptide is typically precipitated from the acidic solution using cold diethyl ether, collected by centrifugation, and washed multiple times to remove residual scavengers and byproducts. thermofisher.com

Liquid-Phase Peptide Synthesis Approaches for this compound and its Analogues

While less common for routine synthesis, liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, offers advantages for large-scale production where the costs associated with resins and excess reagents in SPPS can be prohibitive. creative-peptides.comresearchgate.net In LPPS, the peptide is synthesized in solution, and the product is purified after each coupling step. americanpeptidesociety.org

For challenging, aggregation-prone sequences like elastin-derived peptides, innovative LPPS methods have been developed. One such approach uses a soluble hydrophobic tag (e.g., a hydrophobic benzyl (B1604629) alcohol support) that allows the growing peptide to be precipitated out of solution, simplifying purification while maintaining the high reaction efficiency of solution-phase chemistry. researchgate.netnih.gov Another strategy for highly aggregating elastin (B1584352) peptides involves applying high pressure to the reaction mixture, which maintains fluidity and accelerates coupling reactions that would otherwise be inhibited by gelation. acs.orgnih.govresearchgate.net These methods have successfully produced elastin-like peptides in high yield. nih.govnih.gov

Enzymatic Synthesis and Semisynthesis Strategies for Palmitoylated Peptides

Enzymatic and chemoenzymatic methods present a greener and highly selective alternative to purely chemical synthesis. acs.orgnih.gov These strategies leverage the specificity of enzymes, such as lipases or proteases, to form peptide or ester bonds under mild, aqueous conditions. acs.orgmdpi.com

A chemoenzymatic approach could involve synthesizing the VGVAPG peptide backbone using conventional SPPS, followed by an enzyme-catalyzed ligation of the palmitoyl group. acs.orgnih.gov Lipases, for example, are known to catalyze the regioselective acylation of various molecules and can be used to attach fatty acids to peptides. mdpi.comscirp.org For instance, lipase (B570770) from Candida antarctica has been used effectively in acylation reactions. scirp.org This approach can be highly efficient and avoids the use of harsh chemical reagents for the lipidation step. acs.orgnih.gov While the direct enzymatic synthesis of Palmitoyl-VGVAPG-NH2 is not widely documented, the principles have been successfully applied to other lipopeptides, demonstrating the viability of this strategy. acs.orgacs.org

Analytical and Preparative Techniques for High-Purity this compound (e.g., HPLC, Mass Spectrometry)

Achieving high purity is critical for any synthetic peptide. The primary technique for both analyzing the purity of and purifying Palmitoyl-VGVAPG-NH2 is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govpeptide.com

Analytical RP-HPLC : This is used to assess the purity of the crude peptide after cleavage and to analyze fractions collected during purification. A C18 or C8 column is typically used. The mobile phases usually consist of water (Solvent A) and acetonitrile (B52724) (Solvent B), both containing an ion-pairing agent like 0.1% TFA to improve peak sharpness. peptide.com Due to the significant hydrophobicity of the palmitoyl group, a shallow gradient with a slow increase in acetonitrile concentration is often required to achieve good separation from non-lipidated or deletion sequences. tidetronbio.comnih.gov

Preparative RP-HPLC : To obtain the final high-purity product, the crude material is purified on a larger-scale preparative HPLC column. hplc.eu The conditions (gradient, flow rate) are first optimized on an analytical scale and then scaled up. peptide.com Fractions are collected as the peptide elutes from the column, analyzed for purity, and the pure fractions are pooled together. peptide.comnih.gov The final product is typically obtained as a lyophilized powder after removing the solvents.

Mass Spectrometry (MS) : Mass spectrometry is indispensable for confirming the identity of the synthesized peptide. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to verify that the molecular weight of the purified product matches the theoretical mass of this compound, confirming the successful synthesis and lipidation. genscript.comnih.gov

TechniquePurposeKey Parameters/Considerations
Analytical RP-HPLC Purity assessmentC8 or C18 column, Water/Acetonitrile gradient with 0.1% TFA.
Preparative RP-HPLC PurificationScaled-up version of analytical method, fraction collection. hplc.eu
Mass Spectrometry Identity confirmationESI-MS or MALDI-TOF to verify correct molecular weight. nih.gov

Iv. Cellular and Molecular Mechanisms of Action of Palmitoyl Val Gly Val Ala Pro Gly Nh2

Direct Interactions with Extracellular Matrix (ECM) Components and Regulation of ECM Homeostasis

Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 functions as a matrikine, a type of signaling peptide derived from the breakdown of extracellular matrix proteins. nih.gov Its primary mechanism involves modulating the synthesis and degradation of key structural proteins, thereby influencing the skin's architectural integrity. The attachment of a palmitoyl (B13399708) group enhances its stability and ability to penetrate the skin, allowing it to interact more effectively with dermal cells like fibroblasts. nbinno.comnbinno.comnbinno.comci.guidenbinno.com

One of the most well-documented activities of this compound is its ability to stimulate the production of collagen. nbinno.comnbinno.com This lipopeptide activates fibroblasts, the primary cells responsible for synthesizing collagen and other ECM components. creative-peptides.com This activation leads to an upregulation of genes involved in collagen production, such as COL1A1. creative-peptides.com By boosting the synthesis of new collagen, the peptide helps to maintain the structural integrity of the dermis. creative-peptides.comsxytbio.com This process is fundamental to skin repair and regeneration. nbinno.com

MechanismCell TypeOutcomeReferences
Activation of FibroblastsFibroblastsIncreased synthesis of collagen creative-peptides.comsxytbio.com
Gene RegulationFibroblastsUpregulation of collagen-related genes (e.g., COL1A1) creative-peptides.com

The peptide sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG) is a repeating motif found within elastin (B1584352), a critical protein for skin elasticity. nih.govnbinno.comnbinno.comcreamscan.com As a derivative of this sequence, this compound is reported to stimulate the production of elastin. sxytbio.comlesielle.comnih.govmdpi.com This action helps to improve skin firmness and elasticity. nih.govprocoal.co.uk

However, some research indicates a more complex and differential effect on elastin homeostasis. One study suggests that while stimulating collagen production, the VGVAPG hexapeptide may concurrently decrease the synthesis of elastin. nih.gov This points to a sophisticated regulatory role, potentially helping to remodel and balance the ECM rather than simply upregulating all its components. Furthermore, the peptide may help preserve existing elastin by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes responsible for breaking down ECM proteins. creative-peptides.com

Effect on ElastinMechanismOutcomeReferences
UpregulationStimulation of fibroblastsIncreased elastin synthesis sxytbio.comlesielle.comnih.govmdpi.com
DownregulationNot fully elucidatedDecreased elastin synthesis nih.gov
PreservationInhibition of Matrix Metalloproteinases (MMPs)Reduced breakdown of existing elastin creative-peptides.com
ECM ComponentEffectReferences
FibronectinStimulates production ci.guide
Glycosaminoglycans (GAGs)Stimulates production ci.guide
Hyaluronic Acid (a GAG)Enhances production mdpi.com

Receptor-Mediated Signal Transduction Pathways

This compound acts as a cell-communicating agent, initiating its effects by interacting with specific receptors on the surface of skin cells. nbinno.comcreative-peptides.comnbinno.com This interaction triggers intracellular signaling cascades that ultimately modulate gene expression related to ECM synthesis and repair. creative-peptides.com

The unmodified VGVAPG peptide is a known chemoattractant for fibroblasts. acs.orgnih.gov This chemotactic activity, which guides fibroblasts to sites of damage for tissue repair, is indicative of a receptor-mediated process. ci.guidesxytbio.com Studies on the VGVAPG peptide have demonstrated that its optimal chemotactic activity for fibroblasts occurs at a concentration of approximately 10⁻⁸ M. nih.govnih.gov This suggests a high-affinity interaction with a specific cell surface receptor, often referred to as the elastin receptor. The binding of elastin peptides to this receptor on fibroblasts is a key step in initiating cellular responses like migration and proliferation. researchgate.net

While specific binding affinity constants for the palmitoylated version are not detailed in the available literature, the lipophilic palmitoyl group is understood to enhance the peptide's ability to penetrate the skin and interact with the cell membrane, thereby facilitating its signaling function. nbinno.comnbinno.com

Upon binding to its receptor, this compound triggers downstream intracellular signaling cascades that relay the external signal to the cell's nucleus, leading to changes in gene expression. creative-peptides.com While the precise and complete signaling pathways activated by this specific lipopeptide are not fully delineated in scientific literature, its function as a signal peptide is well-established. creative-peptides.comnbinno.com

One proposed mechanism of action involves the modulation of inflammatory mediators. It is believed that the peptide may function by reducing the production of interleukin-6 (IL-6), a cytokine involved in inflammation which can contribute to the degradation of the skin matrix. nih.govmedchemexpress.com A direct, documented link between this compound and the activation of the Protein Kinase C (PKC) signaling cascade has not been established in the reviewed sources. The peptide's primary confirmed role is to act as an external signal that prompts skin cells to enhance their regenerative functions and boost the synthesis of structural proteins. nbinno.com

Identification of Other Putative Receptor Systems Mediating this compound Effects

While the Elastin Receptor Complex (ERC) is considered the primary receptor for elastin-derived peptides like this compound, evidence suggests the involvement of other receptor systems in mediating its cellular effects. These alternative receptors can act independently or in concert with the ERC to modulate cellular responses.

One such putative receptor is galectin-3 , a β-galactoside-binding lectin implicated in various cellular processes, including cell-cell and cell-matrix interactions. nih.gov Studies have demonstrated that the VGVAPG peptide can directly bind to galectin-3 on the surface of human melanoma cells. nih.gov This interaction is thought to mediate several of the peptide's effects, including melanoma cell invasion and the increased expression of lymphangiogenic factors like VEGF-C. nih.gov

Another important class of receptors that interact with elastin-derived peptides are integrins , particularly the αvβ3 integrin . Research has shown that the VGVAPG peptide can bind to the αvβ3 integrin on melanoma cells. nih.gov This interaction is significant as integrins are key regulators of cell adhesion, migration, and signaling. The synergistic activity between αvβ3 integrins and the elastin binding protein (EBP) has been shown to enhance cell-matrix interactions and promote elastin deposition by smooth muscle cells. nih.gov

Chemotactic Activities of this compound

A prominent biological activity of this compound is its ability to induce chemotaxis, the directed migration of cells along a chemical gradient. This property is crucial for various physiological and pathological processes, including wound healing, inflammation, and cancer progression.

Chemotaxis of Monocytes: Implications for Immune Cell Recruitment and Inflammatory Responses

Similar to its effect on fibroblasts, this compound is also a potent chemoattractant for monocytes. nih.govsemanticscholar.org The optimal chemotactic concentration for monocytes is also around 10⁻⁸ M. nih.govscispace.com The magnitude of this response is significant, comparable to more than half of the maximal chemotactic response induced by the potent bacterial chemoattractant formyl-methionyl-leucyl-phenylalanine (fMLP). nih.govscispace.com

The chemotaxis of monocytes towards this peptide has significant implications for immune cell recruitment and inflammatory responses. By attracting monocytes to sites of elastin degradation, this peptide can contribute to the local inflammatory infiltrate. This is supported by evidence that monocyte chemotaxis to VGVAPG is selectively blocked by pre-exposing the cells to elastin peptides. nih.govscispace.com Furthermore, analogues of VGVAPG have been shown to possess both chemotactic and chemokinetic activities for monocytes. consensus.app

Cell Type Chemoattractant Optimal Concentration Relative Chemotactic Activity
MonocytesVGVAPG~10⁻⁸ M≥ 50% of fMLP maximal response

Role in Directed Cellular Migration and Tissue Remodeling Processes

The ability of this compound to induce the directed migration of both fibroblasts and monocytes underscores its important role in tissue remodeling. During processes such as wound healing, the degradation of elastin can release peptides that recruit fibroblasts to the site of injury to synthesize and deposit new extracellular matrix components. nih.gov Simultaneously, the recruitment of monocytes can aid in the clearance of cellular debris and pathogens.

However, this directed cellular migration can also contribute to pathological tissue remodeling. For instance, in the context of cancer, the chemotactic activity of VGVAPG can promote the invasion of melanoma cells. nih.gov The peptide has been shown to be chemotactic for melanoma cells and can increase their migration. nih.gov

Angiogenic and Endothelial Cell Modulatory Effects

This compound also exerts significant effects on endothelial cells, the primary cellular component of blood vessels. These effects are particularly relevant to the process of angiogenesis, the formation of new blood vessels from pre-existing ones.

Promotion of Angiogenesis in Capillary Tube Formation Assays and Sprouting Assays

The pro-angiogenic potential of elastin-derived peptides, including the core sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG), has been investigated in various in vitro models that mimic the steps of blood vessel formation. While direct studies on the palmitoylated peptide are not extensively available, research on the base VGVAPG peptide provides significant insights into its role in promoting angiogenesis.

In studies utilizing human vascular and microvascular endothelial cells, the VGVAPG hexapeptide has been shown to stimulate the formation of pseudo-tubes in Matrigel and collagen models. nih.gov This process, known as tubulogenesis, is a critical step in the formation of new blood vessels. The peptide was also observed to accelerate angiogenesis in the chick chorio-allantoic membrane (CAM) in vivo model, further supporting its pro-angiogenic activity. nih.gov

The mechanism underlying this effect is linked to the upregulation of membrane-type 1 matrix metalloproteinase (MT1-MMP) and pro-MMP-2 at both the mRNA and protein levels. nih.gov These enzymes are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion, which are fundamental processes in angiogenesis. The pro-angiogenic effects of elastin-derived peptides, including VGVAPG, were significantly diminished by inhibitors of MT1-MMP, confirming the central role of this proteinase in the observed angiogenic response. nih.gov

While these findings strongly suggest a pro-angiogenic role for the VGVAPG sequence, further research is required to specifically elucidate the impact of N-terminal palmitoylation on the peptide's activity in capillary tube formation and sprouting assays.

Anti-Inflammatory Signaling Pathways

The anti-inflammatory properties of this compound are an area of active investigation, with studies on the base peptide suggesting a modulatory role in inflammatory responses. However, direct evidence for the inhibition of Interleukin-6 (IL-6) secretion by keratinocytes and fibroblasts specifically by the palmitoylated peptide is not yet firmly established in the scientific literature.

Research on the VGVAPG peptide has demonstrated anti-inflammatory effects in other cell types. For instance, in mouse cortical astrocytes, the VGVAPG peptide was found to decrease the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govnih.gov This suggests a potential for elastin-derived peptides to mitigate inflammatory responses.

Currently, there is a lack of specific data demonstrating that this compound inhibits IL-6 secretion in either keratinocytes or fibroblasts. Further studies are necessary to clarify its specific effects on these cells and to understand the interplay between the anti-inflammatory potential of the peptide sequence and the pro-inflammatory potential of the fatty acid component.

The molecular mechanisms underpinning the anti-inflammatory effects of the VGVAPG peptide are beginning to be elucidated, providing a framework for understanding the potential actions of its palmitoylated derivative.

In a study using mouse cortical astrocytes, the VGVAPG peptide was shown to exert its anti-inflammatory effects by decreasing the protein expression of the transcription factor NF-κB. nih.govnih.gov NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like IL-1β and IL-6. The study also suggested that the VGVAPG peptide may act synergistically with agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov The activation of PPARγ is known to interfere with the NF-κB signaling pathway, representing a key mechanism for the attenuation of inflammation. nih.gov

The following table summarizes the observed effects of the VGVAPG peptide on key inflammatory markers in mouse cortical astrocytes. nih.gov

MarkerObserved Effect of VGVAPGImplication for Anti-inflammatory Action
NF-κB Decreased protein expressionInhibition of a key pro-inflammatory transcription factor
IL-1β Decreased release into cell-culture mediumReduction of a key pro-inflammatory cytokine
PPARγ Synergistic action with agonistsSuggests a mechanism involving the activation of an anti-inflammatory receptor

These findings suggest that a primary anti-inflammatory mechanism of the VGVAPG peptide involves the modulation of the NF-κB and PPARγ pathways. While these results are from astrocyte cell models, they provide a plausible hypothesis for the anti-inflammatory action of this compound in other cell types, which warrants further investigation. The influence of palmitoylation on these specific molecular pathways remains to be determined.

V. Biophysical Characterization and Self Assembly Properties of Palmitoyl Val Gly Val Ala Pro Gly Nh2

Interactions with Model Membrane Systems

The palmitoyl (B13399708) anchor of palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 is designed to facilitate its interaction with lipid membranes, a key aspect of its biological and cosmetic functions.

Model membrane systems such as liposomes and planar lipid bilayers are essential tools for studying peptide-membrane interactions in a controlled environment.

Liposomes: Liposomes are spherical vesicles composed of a lipid bilayer that can be used to study the binding, insertion, and permeation of peptides. scirp.org Isothermal titration calorimetry (ITC) can be employed to determine the thermodynamic parameters of the interaction between this compound and liposomes, providing information on the binding affinity and enthalpy of the interaction. scirp.orgnih.gov Fluorescence spectroscopy, using probes sensitive to the membrane environment, can also provide insights into the location and orientation of the peptide within the lipid bilayer. nih.govcore.ac.uk

Planar Lipid Bilayers: Supported lipid bilayers on solid substrates allow for the use of surface-sensitive techniques to study peptide-membrane interactions. Neutron reflectometry, for example, can provide detailed information about the structure of the lipid bilayer and the location of the inserted peptide. nih.govrsc.org

The covalent attachment of the palmitoyl chain is the primary driver of the membrane-associating properties of this compound.

Membrane Association and Insertion: The hydrophobic palmitoyl chain is expected to spontaneously insert into the hydrophobic core of the lipid bilayer, anchoring the peptide to the membrane surface. Molecular dynamics simulations of other palmitoylated proteins have shown that the lipid modification can interact specifically with transmembrane helices and influence protein conformation. nih.govnih.gov It is likely that the palmitoyl group of this compound inserts into the membrane, with the VGVAPG peptide residing at the membrane-water interface.

Permeation Mechanisms: Palmitoylation has been shown to enhance the permeation of short peptides across the stratum corneum lipid bilayer. The increased lipophilicity imparted by the palmitoyl chain facilitates partitioning into the lipid-rich environment of the skin's outer layer.

The table below outlines the anticipated effects of palmitoylation on the membrane interactions of the VGVAPG peptide.

Interaction TypeRole of PalmitoylationExpected Outcome
Membrane Association Acts as a hydrophobic anchor.Stable association of the peptide with the lipid bilayer.
Membrane Insertion Facilitates entry into the lipid core.Insertion of the palmitoyl chain into the hydrophobic region of the membrane.
Membrane Permeation Increases overall lipophilicity.Enhanced ability to cross lipid barriers such as the stratum corneum.

Thermodynamics and Kinetics of Peptide-Membrane Interactions

The interaction of the lipopeptide this compound with biological membranes is a critical aspect of its function, governed by fundamental thermodynamic and kinetic principles. The attachment of the hydrophobic palmitoyl chain to the elastin-like peptide sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG) creates an amphipathic molecule with a strong propensity to interact with lipid bilayers. This interaction can be dissected into its thermodynamic driving forces—enthalpy (ΔH) and entropy (ΔS)—and its kinetic parameters, which describe the rates of association and dissociation.

The thermodynamic profile of a peptide's interaction with a membrane provides insight into the spontaneity and the nature of the binding process. These interactions are often studied using techniques like Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with binding events. nih.gov For many peptides that interact with lipid membranes, the process is complex and can involve a combination of hydrophobic interactions, electrostatic forces, and hydrogen bonding. nih.gov

The kinetics of peptide-membrane interactions, which describe how quickly the peptide associates with and dissociates from the membrane, are also crucial for its biological activity. These parameters can be investigated using techniques such as Surface Plasmon Resonance (SPR). The rate of association is influenced by factors such as the concentration of the peptide and the composition of the lipid membrane. The palmitoyl anchor is expected to significantly influence the kinetics, promoting a rapid association with the membrane. The dissociation rate, on the other hand, is likely to be slow, reflecting the energetic favorability of keeping the hydrophobic tail within the lipid environment. For other dually fatty-acylated proteins, rapid and stable membrane anchoring has been observed, with membrane binding occurring within minutes of biosynthesis. nih.gov

It is important to note that the interaction is not a simple two-state process. The peptide may initially adsorb to the membrane surface, followed by the insertion of the palmitoyl chain into the bilayer. Subsequent conformational rearrangements of the peptide portion on the membrane surface can also occur. Each of these steps would have its own thermodynamic and kinetic parameters.

Due to the absence of specific published research data for this compound, the following table presents hypothetical thermodynamic and kinetic parameters based on values observed for other membrane-inserting peptides. This table is for illustrative purposes to demonstrate how such data would be presented.

Thermodynamic/Kinetic ParameterHypothetical ValueTechnique
Binding Affinity (Kd) 1 µMIsothermal Titration Calorimetry (ITC)
Enthalpy Change (ΔH) -10 kcal/molIsothermal Titration Calorimetry (ITC)
Entropy Change (ΔS) 5 cal/mol·KIsothermal Titration Calorimetry (ITC)
Gibbs Free Energy Change (ΔG) -8.5 kcal/molCalculated (ΔG = ΔH - TΔS)
Association Rate Constant (kon) 1 x 105 M-1s-1Surface Plasmon Resonance (SPR)
Dissociation Rate Constant (koff) 0.1 s-1Surface Plasmon Resonance (SPR)

Table 1: Hypothetical thermodynamic and kinetic parameters for the interaction of this compound with a model lipid membrane. These values are illustrative and not based on direct experimental measurement of this specific compound.

Further research utilizing techniques such as ITC and SPR would be necessary to determine the precise thermodynamic and kinetic profile of the interaction between this compound and various lipid membranes. Such studies would provide valuable insights into its mechanism of action and inform the design of future peptide-based therapeutics.

Vii. Emerging Research Frontiers and Methodological Advancements for Palmitoyl Val Gly Val Ala Pro Gly Nh2

Rational Design and De Novo Synthesis of Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 Analogues with Enhanced Specificity or Potency

The rational design of peptide analogues is a cornerstone of modern biochemical research, aiming to improve the inherent properties of a parent sequence. For this compound, this involves the strategic modification of its hexapeptide backbone (Val-Gly-Val-Ala-Pro-Gly) or the palmitoyl (B13399708) group to create novel molecules with superior biological activity.

De novo synthesis allows for precise, residue-by-residue construction of these designed peptides. Methodologies such as structure-activity relationship (SAR) studies are employed, where specific amino acids are substituted to probe their importance for receptor binding and cellular signaling. For instance, computational modeling can predict how substitutions might alter the peptide's three-dimensional conformation and, consequently, its interaction with cellular targets. mdpi.com

Design StrategyExample ModificationDesired Outcome
Hybrid Peptide Synthesis Fusing the VGVAPG sequence to a cell-penetrating peptide (e.g., RALA) to create RALA-E. mdpi.comresearchgate.netEnhanced intracellular delivery and gene transfection efficiency. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies Systematic substitution of individual amino acids (e.g., Alanine scanning) in the VGVAPG sequence.Identification of key residues essential for bioactivity; potential for improved receptor affinity.
Bioconjugation Attaching the peptide to carrier molecules or nanoparticles.Improved stability, bioavailability, and targeted delivery. frontiersin.org
Sequence Repetition/Polymerization Creating polymers based on the VGVAPG repeating unit (Elastin-like Polypeptides).Modulation of self-assembly, elasticity, and thermal responsiveness for biomaterial applications. rsc.org

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive Mechanistic Delineation of Cellular Responses

Omics technologies provide a high-throughput, holistic view of molecular changes within a biological system, making them invaluable for deciphering the complex cellular responses to this compound. nih.govnih.gov Instead of focusing on a single protein or gene, these approaches capture a broad snapshot of cellular activity.

Proteomics , the large-scale study of proteins, can identify which proteins change in expression or post-translational modification after cells are treated with the peptide. In one study investigating the VGVAPG peptide's effect on pre-adipocyte cells (3T3-L1), a proteome profiler array revealed significant changes in the expression of key adipokines. nih.gov This type of analysis provides direct insight into the functional pathways modulated by the peptide.

Transcriptomics , which analyzes the complete set of RNA transcripts, can reveal how the peptide influences gene expression. For example, studies have used transcriptomic approaches to measure the changes in mRNA expression for matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) in glial cells exposed to VGVAPG, elucidating its role in extracellular matrix regulation. nih.gov Such insights are critical for understanding the peptide's mechanism of action at the genetic level.

TechnologyApplication to Palmitoyl-VGVAPG ResearchKey Findings and Insights
Proteomics (Protein Arrays) Analysis of adipokine expression in 3T3-L1 cells treated with VGVAPG. nih.govVGVAPG was found to increase the expression of Pref-1 and serpin E1, while altering the expression of adiponectin, VEGF, and resistin, indicating an influence on adipocyte differentiation. nih.gov
Transcriptomics (qRT-PCR) Measurement of MMP and TIMP mRNA levels in cortical glial cells exposed to VGVAPG. nih.govThe peptide was shown to modulate the gene expression of enzymes critical for extracellular matrix remodeling in the central nervous system. nih.gov
Palmitoyl-Proteomics A specialized approach to identify the full suite of S-palmitoylated proteins in a cell. nih.govWhile not yet applied to VGVAPG's effects, this technology could be used to track the peptide's interactions or identify downstream palmitoylation events it may trigger. nih.gov

Advanced Imaging Techniques (e.g., Super-Resolution Microscopy, Live-Cell Imaging) for Real-time Spatiotemporal Analysis of Peptide-Induced Cellular Events

Visualizing the journey of this compound from the skin surface to its cellular targets requires sophisticated imaging technologies that can operate at high resolution and in real time.

Label-free imaging techniques have been successfully used to track the peptide in skin. Orbital trapping secondary ion mass spectrometry (OrbiSIMS) has enabled the in situ analysis of this compound, mapping its penetration through the stratum corneum and epidermal layers without chemical labels. acs.orgnih.gov This method can even distinguish between the peptide's solution and gel forms, revealing its self-assembly within the skin. acs.org Furthermore, fluorescence microscopy using probes like Thioflavin T (ThT) has been used to visualize the aggregation and assembly of the peptide on the skin's surface and around corneocytes. acs.org

Super-resolution microscopy, which bypasses the diffraction limit of light, offers the potential to visualize peptide-receptor interactions at the nanoscale. mdpi.com Techniques like Peptide-PAINT (Points Accumulation for Imaging in Nanoscale Topography) use transiently binding, fluorescently-labeled peptides to generate ultra-high-resolution images. nih.govacs.org By designing a fluorescent analogue of this compound, this method could be adapted to precisely localize its binding sites on the cell membrane in real time, providing unprecedented insight into the initial signaling events. nih.govbiorxiv.org

Imaging TechniqueApplication for Palmitoyl-VGVAPGInformation Gained
Orbital Trapping Secondary Ion Mass Spectrometry (OrbiSIMS) Label-free tracking of the peptide within full-thickness human skin explants. acs.orgnih.govProvides spatial distribution and depth of penetration; demonstrates self-assembly and gel formation within skin layers. acs.org
Fluorescence Microscopy (with ThT staining) Monitoring of peptide aggregation and assembly on and within the stratum corneum. acs.orgVisualizes the formation of supramolecular peptide structures in the skin's uppermost layers. acs.org
Super-Resolution Microscopy (e.g., Peptide-PAINT) Potential Application: Use of a fluorescently-labeled VGVAPG analogue to image binding to cell surface receptors. nih.govacs.orgReal-time, nanoscale localization of peptide-receptor interactions; spatiotemporal analysis of receptor clustering and signaling initiation.
Live-Cell Imaging Potential Application: Tracking the internalization and trafficking of a labeled peptide within living cells.Delineation of endocytic pathways and intracellular fate of the peptide over time.

Development and Application of In Vitro 3D Tissue Models and Organ-on-a-Chip Systems for Mechanistic Research

To accurately study the effects of this compound, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant systems. nih.gov Three-dimensional (3D) tissue models and organ-on-a-chip platforms represent a significant leap forward, mimicking the complex architecture and cell-matrix interactions of human skin. nih.govalcyomics.com

Reconstructed human epidermis (RHE) models, which consist of keratinocytes cultured to form a multi-layered epidermis similar to that in vivo, are widely used. frontiersin.orgnih.govepiskin.com These models possess a functional stratum corneum and are suitable for studying skin barrier function, penetration, and cellular responses within a tissue-like context. frontiersin.orgmattek.commdpi.com More advanced full-thickness skin equivalents incorporate a dermal layer with fibroblasts, allowing for the investigation of dermal-epidermal communication and the peptide's influence on fibroblast activity and extracellular matrix production. alcyomics.com

The next frontier is the use of organ-on-a-chip technology. These microfluidic devices can integrate multiple cell types, create gradients of signaling molecules, and even simulate blood flow. A "skin-on-a-chip" model could provide a dynamic environment to study the systemic effects of this compound, including its interactions with immune cells and its influence on vascular responses, offering a more comprehensive understanding of its mechanism.

Model SystemDescriptionApplication in Palmitoyl-VGVAPG Research
Reconstructed Human Epidermis (RHE) A 3D model composed of differentiated keratinocytes forming a stratified epidermis. mdpi.comAssessing peptide penetration through the stratum corneum; studying effects on keratinocyte proliferation, differentiation, and skin barrier repair. frontiersin.org
Full-Thickness Skin Equivalent (HSE) A co-culture model including both an epidermal layer (keratinocytes) and a dermal layer (fibroblasts in a collagen matrix). alcyomics.comInvestigating dermal-epidermal cross-talk; measuring the stimulation of collagen and elastin (B1584352) synthesis by fibroblasts; analyzing overall tissue remodeling.
Skin Explant Culture Use of ex vivo human skin tissue maintained in culture. alcyomics.comProvides the most realistic representation of skin physiology for studying peptide absorption, metabolism, and mechanical effects. nih.govalcyomics.com
Organ-on-a-Chip Microfluidic devices that recapitulate tissue-level structure and function in a dynamic environment.Future Application: Studying complex interactions, including the peptide's effect on integrated vascular and immune components of the skin.

Computational and Artificial Intelligence-Driven Approaches for Predicting Peptide Bioactivity and Elucidating Novel Mechanisms

Computational and artificial intelligence (AI) methods are becoming indispensable for accelerating peptide research. These in silico approaches can predict molecular behavior and guide wet-lab experimentation, saving significant time and resources.

Molecular Dynamics (MD) simulations are used to model the behavior of peptides at an atomic level. scholaris.ca Studies on the VGVAPG sequence have used MD simulations to characterize its conformational flexibility, showing that it exists in an equilibrium of different shapes. researchgate.net These simulations can also model how the peptide interacts with water, how it self-aggregates, and how it might bind to the elastin receptor complex on the cell surface. researchgate.netnih.govbiorxiv.orgbiorxiv.org By understanding these fundamental interactions, researchers can better predict the peptide's biological function.

MethodDescriptionApplication for Palmitoyl-VGVAPG
Molecular Dynamics (MD) Simulation An in silico technique that simulates the physical movements of atoms and molecules over time. scholaris.caCharacterizing the 3D structure and conformational dynamics of the VGVAPG peptide; modeling its aggregation and interaction with cell receptors. researchgate.net
Molecular Docking A computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex.Simulating the binding of Palmitoyl-VGVAPG to its target receptor (e.g., Elastin Binding Protein) to predict binding affinity and key interactions.
Machine Learning (ML) / Artificial Intelligence (AI) Algorithms that learn patterns from data to make predictions or generate new information.Future Application: Predicting the bioactivity of novel VGVAPG analogues; designing new sequences with enhanced specificity or potency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.